

Optimizing Benextramine concentration for specific experimental outcomes

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Compound of Interest

Compound Name: Benextramine

Cat. No.: B1199295

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Technical Support Center: Optimizing Benextramine Concentration

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Benextramine**?

A1: **Benextramine** is primarily known as an irreversible antagonist of alpha-adrenoceptors.[1]
[2] It covalently binds to both α_1 and α_2 -adrenergic receptors, leading to a long-lasting blockade.[1][2]

Q2: Besides alpha-adrenoceptors, what are the other known targets of **Benextramine**?

A2: **Benextramine** has several other documented activities. It acts as a reversible blocker of potassium-activated calcium channels.[1][2] Additionally, it has been shown to be an irreversible inhibitor of monoamine oxidases (MAOs), with a preference for MAO-B. It can also inhibit neuronal uptake of norepinephrine in a reversible manner.[3]

Q3: How should I prepare and store a **Benextramine** stock solution?

A3: For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable organic solvent such as DMSO or ethanol. This stock solution should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller,

single-use volumes to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your experimental buffer or cell culture medium immediately before use.

Q4: Is **Benextramine** cell-permeable?

A4: Yes, as a lipophilic molecule, **Benextramine** is expected to be cell-permeable, allowing it to reach intracellular targets such as MAOs located on the outer mitochondrial membrane.

Q5: What is the difference between **Benextramine**'s reversible and irreversible actions?

A5: **Benextramine**'s blockade of alpha-adrenoceptors and inhibition of MAOs is irreversible, meaning it forms a stable, often covalent, bond with its target. The effects of this interaction persist even after the compound is removed from the experimental system and recovery of function requires new protein synthesis. In contrast, its inhibition of neuronal uptake and potassium-activated calcium channels is reversible, meaning the effect diminishes upon washout of the compound.^{[1][3]}

Data Presentation: Benextramine Concentration Guidelines

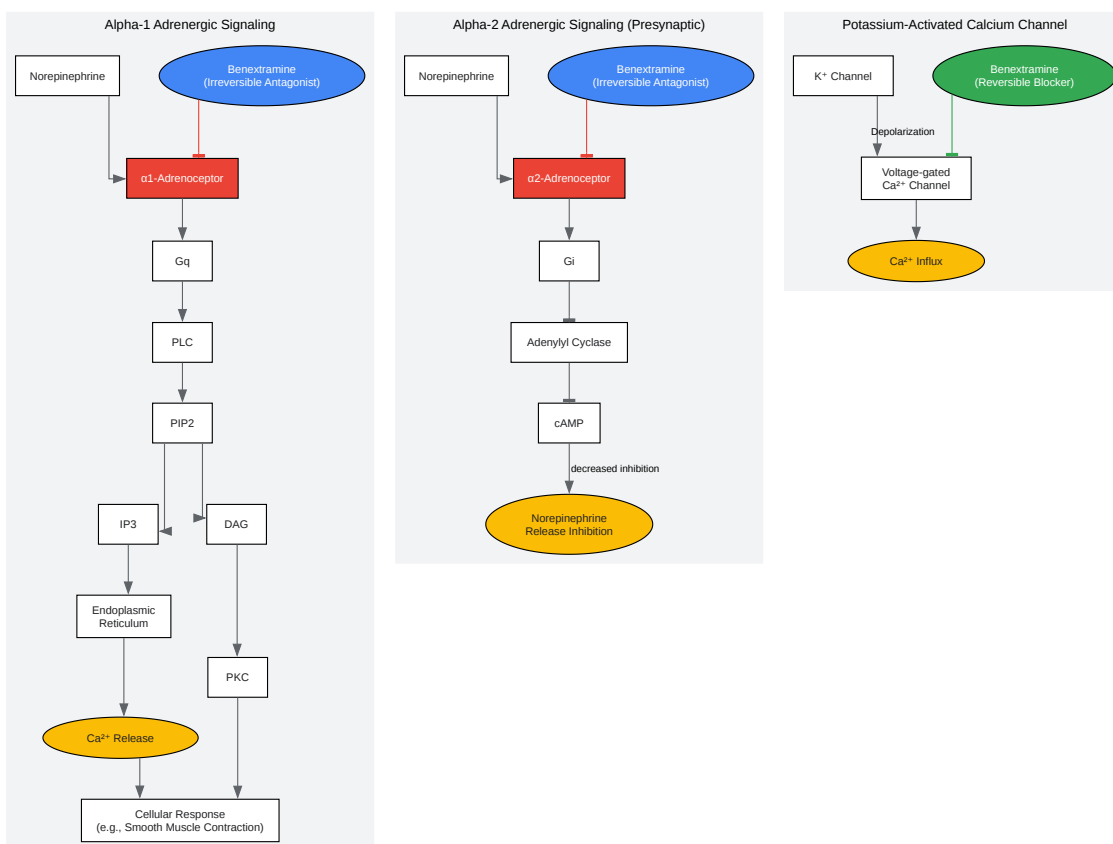
The following table summarizes the effective concentrations of **Benextramine** for its various biological targets based on published literature. Note that specific IC₅₀ or K_i values for its irreversible antagonism of alpha-adrenoceptors and MAOs are not consistently reported due to the nature of irreversible binding. Instead, effective concentrations and incubation times from experimental studies are provided.

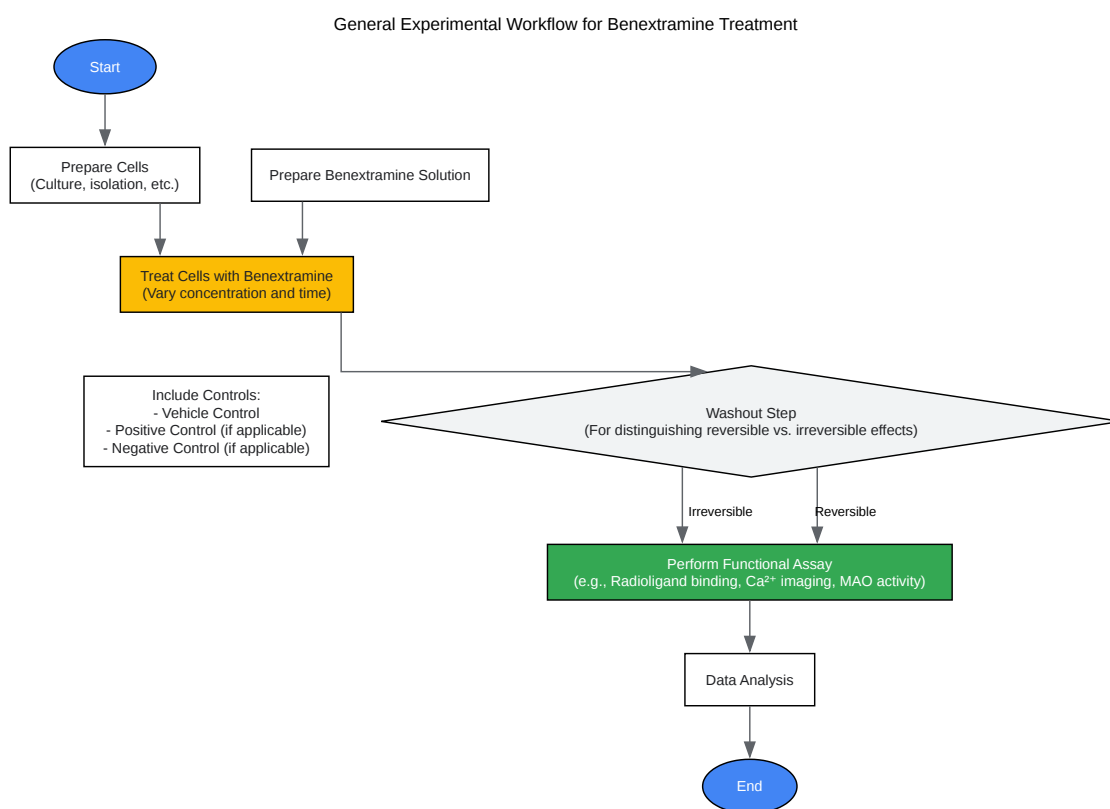
Target	Action	Concentration Range	Incubation Time	Experimental System	Reference
$\alpha 1$ & $\alpha 2$ -Adrenoceptors	Irreversible Antagonist	10 - 100 μ M	20 - 30 minutes	Rat brain synaptosomes, CHO cells, rat anococcygeus	[1][4]
Potassium-Activated Ca^{2+} Channels	Reversible Blocker	IC ₅₀ : 10 \pm 5 μ M	Not Applicable (Reversible)	Rat brain synaptosomes	[1][2]
Monoamine Oxidases (MAOs)	Irreversible Inhibitor	Effective in cell-based assays (specific concentrations not detailed)	Not Specified	SH-SY5Y neuroblastoma cells	[5]
Neuronal Noradrenaline Uptake	Reversible Inhibitor	Not Specified	Reversible upon washout	Guinea pig isolated right atria	[3]
In Vivo Alpha-Adrenoceptor Blockade	Irreversible Antagonist	10 - 20 mg/kg (i.p.)	1 - 2 hours prior to experiment	Hamsters	[6]
In Vivo Vasoconstriction Inhibition	Irreversible Antagonist	10 mg/kg (i.v.)	60 - 100 minutes prior to experiment	Pithed rats	[7]

Mandatory Visualizations

Signaling Pathways

Benextramine's Impact on Adrenergic and Calcium Signaling





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